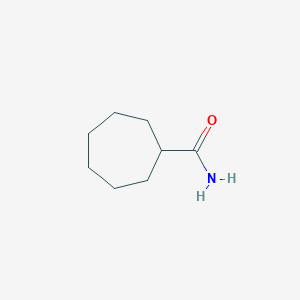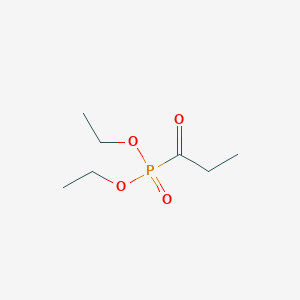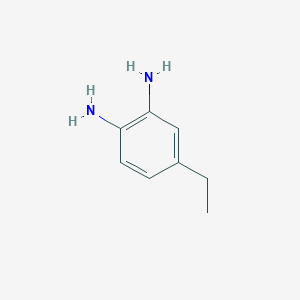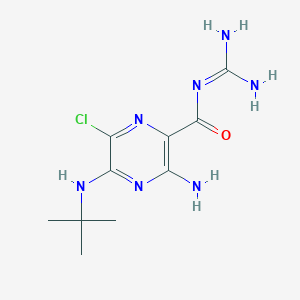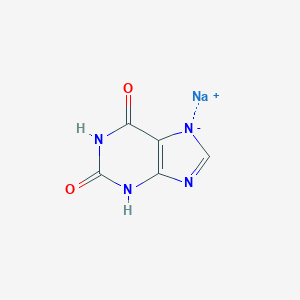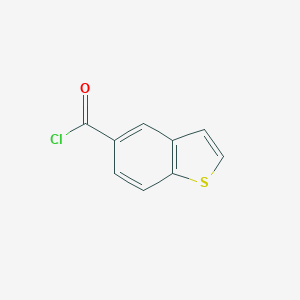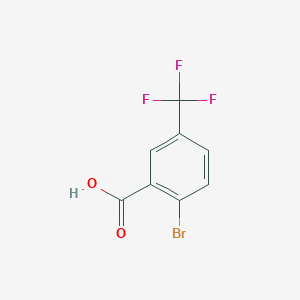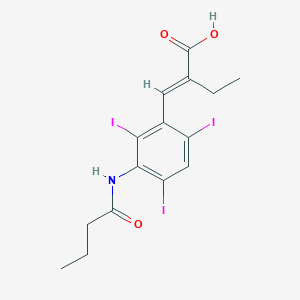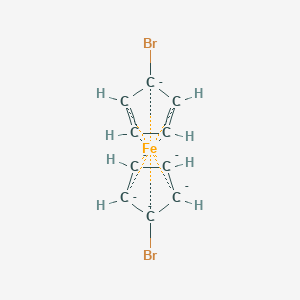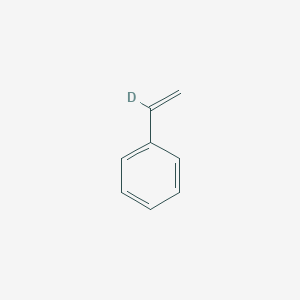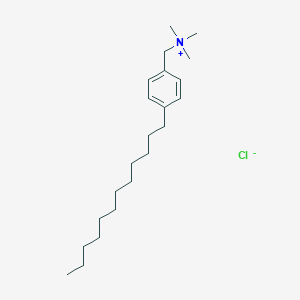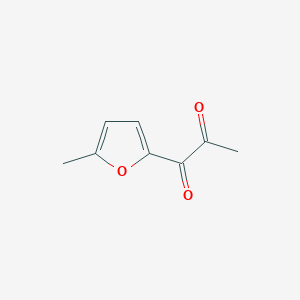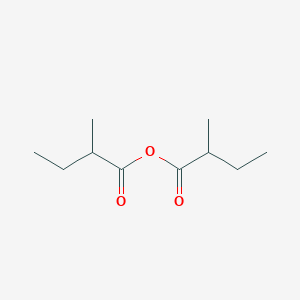
2-Methylbutanoic anhydride
Übersicht
Beschreibung
Synthesis Analysis
2-Methylbutanoic anhydride can be synthesized from 2-methylbutanoic acid or its derivatives through dehydration reactions or by direct synthesis methods involving the reaction of corresponding alcohols or acids with anhydrides or reagents that facilitate anhydride formation. Techniques such as the Ca(OH)2-catalyzed aldol condensation and subsequent (PhSe)2-catalyzed Baeyer–Villiger oxidation have been explored for synthesizing related structures, showcasing the potential methodologies for synthesizing 2-methylbutanoic anhydride (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-methylbutanoic anhydride can be analyzed through spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide insights into the compound’s molecular framework, including the anhydride functional group's location and the methyl group's orientation.
Chemical Reactions and Properties
2-Methylbutanoic anhydride participates in various chemical reactions typical of anhydrides, including acetylation, esterification, and reaction with alcohols to form esters. The compound's reactivity with different nucleophiles can be used to synthesize a wide range of derivatives, offering versatility in organic synthesis. Enantiomeric selective synthesis of related esters highlights the chemical reactivity and potential application in flavor synthesis (Kwon et al., 2000).
Wissenschaftliche Forschungsanwendungen
Ion-Exclusion and Ion-Exchange Techniques : These techniques are used in the preparation of specific compounds, such as 2,3-dihydroxy-2-methylbutanamide and 2,3-dihydroxy-2-methylbutanoic acid, from acetoin via cyanohydrin synthesis (Powell et al., 1972).
Quantitative Determination in Alcoholic Beverages : A method has been developed for the quantitative determination of hydroxy acids, including 2-hydroxy-2-methylbutanoic acid, in wines and other alcoholic beverages (Gracia-Moreno et al., 2015).
Renewable Chemical and Fuel Production : Fermented 2-methyl-1-propanol can be catalytically dehydrated to produce renewable chemicals and fuels (Taylor et al., 2010).
Biosynthesis in Fruit Aroma : Research has shown the biosynthesis and interconversion of 2-methylbutyl and 2-methylbutanoate esters in apples, which are key contributors to fruit aroma (Rowan et al., 1996).
Chiral Templating of Surfaces : The adsorption of (S)-2-methylbutanoic acid on Pt(111) single-crystal surfaces for the characterization of chiral superstructures (Lee & Zaera, 2006).
Determination of Absolute Configuration in Mass Spectrometry : The use of isobutane mass spectrometry for determining the absolute configuration of organic molecules, including R- and S-2-methylbutanoic acid (Chen et al., 1988).
Microbiological Oxidation in Aroma Compounds : Gluconobacter species are used for the bioconversion of 2-methylbutanol to synthesize 2-methylbutanoic acid, an aroma compound (Schumacher et al., 1998).
Combustion Studies : Research into the combustion properties of 2-methylbutanol, a biofuel candidate, includes studies on ignition delay times and flame speeds (Park et al., 2015).
Enantiomeric Synthesis in Flavor Production : The enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, an important flavor component in apples and strawberries, using lipases in organic solvents (Kwon et al., 2000).
Safety And Hazards
The safety data sheet for 2-Methylbutanoic anhydride indicates that it is extremely flammable . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and avoiding smoking. The container should be kept tightly closed, and only non-sparking tools should be used. Protective gloves, eye protection, and face protection should be worn when handling this substance .
Eigenschaften
IUPAC Name |
2-methylbutanoyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTPVONNQPWNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(=O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934363 | |
| Record name | 2-Methylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutanoic anhydride | |
CAS RN |
1519-23-9 | |
| Record name | 2-Methylbutyric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-methyl-, 1,1'-anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-methyl-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbutyric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



